molecular formula C20H22N2O4S3 B11406394 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine

Cat. No.: B11406394
M. Wt: 450.6 g/mol
InChI Key: AZWCJWBWTQYBIJ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with two sulfonyl groups:

  • 2-(Ethylsulfonyl): Enhances electron-withdrawing properties and metabolic stability.
  • 4-[(4-Methylphenyl)sulfonyl (Tos group): Introduces steric bulk and hydrophobic interactions.
  • N-(1-Phenylethyl)amine: A chiral substituent that may influence receptor binding and pharmacokinetics.

Properties

Molecular Formula

C20H22N2O4S3

Molecular Weight

450.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C20H22N2O4S3/c1-4-28(23,24)20-22-19(29(25,26)17-12-10-14(2)11-13-17)18(27-20)21-15(3)16-8-6-5-7-9-16/h5-13,15,21H,4H2,1-3H3

InChI Key

AZWCJWBWTQYBIJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the ethylsulfonyl and 4-methylphenylsulfonyl groups. The final step involves the attachment of the N-(1-phenylethyl) group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce sulfides.

Scientific Research Applications

2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Dual Sulfonyl Groups
Compound Name Core Structure Substituents Key Differences Biological Activity (Reported)
Target Compound 1,3-Thiazole 2-(Ethylsulfonyl), 4-Tos, N-(1-phenylethyl) Chiral phenylethyl group Not explicitly reported
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-Tos-thiazol-5-amine 1,3-Thiazole 2-(4-Chlorophenylsulfonyl), 4-Tos, N-(3-methoxypropyl) Methoxypropyl (polar) vs. phenylethyl Unknown
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine 1,3-Thiazole 4-Benzenesulfonyl, 5-chloro, N-(pyridinylmethyl) Pyridine enhances solubility Potential kinase inhibition
2.2. Heterocyclic Analogues with 1,3,4-Thiadiazole or 1,3,4-Oxadiazole Cores
Compound Name Core Structure Substituents Biological Activity
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 5-(4-Methylphenyl), Schiff base (chlorobenzylidene) Insecticidal, fungicidal
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3,4-Oxadiazole Oxadiazole linked to thiazole via methylamine Anticancer, antimicrobial
  • Key Insight : Thiadiazole and oxadiazole cores exhibit broader bioactivity (e.g., insecticidal, anticancer) compared to thiazoles, likely due to enhanced electron-deficient character and hydrogen-bonding capacity .
2.3. Sulfonamide-Containing Triazole Derivatives
Compound Name Core Structure Substituents Notable Features
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole Sulfanyl and sulfonamide groups, 4-phenyl substituent Dual sulfur moieties for redox activity
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 1,2,4-Triazole Sulfamoylphenyl, pyridinyl Potential antidiabetic activity
  • Key Insight : Triazole derivatives with sulfanyl/sulfonamide groups prioritize metabolic stability but may lack the chiral specificity seen in the target compound’s phenylethyl group .

Research Findings and Implications

  • Synthetic Pathways : The target compound likely employs cyclization and electrophilic sulfonylation steps, analogous to methods in and .
  • Physicochemical Properties :
    • Lipophilicity : Higher than analogues with polar substituents (e.g., methoxypropyl), suggesting improved membrane permeability.
    • Solubility : Lower than pyridinylmethyl-containing analogues due to the aromatic phenylethyl group .
  • Biological Potential: While direct data is absent, structural parallels to sulfonamide-thiazole hybrids suggest enzyme inhibition (e.g., carbonic anhydrase, kinases) as a plausible mechanism .

Biological Activity

The compound 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)-1,3-thiazol-5-amine (CAS Number: 863449-80-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O5S3C_{20}H_{22}N_{2}O_{5}S_{3} with a molecular weight of 466.6 g/mol. The compound features a thiazole ring substituted with ethylsulfonyl and phenyl groups, which may influence its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of various enzymes involved in neurotransmitter synthesis and degradation, particularly focusing on nitric oxide synthase (NOS) isoforms. Inhibition of neuronal nitric oxide synthase (nNOS) has been linked to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Enzyme Inhibition Studies

  • Nitric Oxide Synthase Inhibition :
    • The compound has shown promising results in inhibiting nNOS, which is crucial for regulating neuronal signaling and vascular functions .
    • A structure-activity relationship (SAR) study indicated that modifications on the phenyl group could enhance selectivity and potency against nNOS compared to other isoforms like endothelial NOS (eNOS) .
  • Neurotransmitter Modulation :
    • Studies have demonstrated that related compounds can inhibit the uptake of neurotransmitters such as norepinephrine and serotonin, suggesting potential antidepressant effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Effect Reference
nNOS InhibitionPotent inhibition observed
Neurotransmitter UptakeInhibition of norepinephrine and serotonin
Potential AntidepressantActivity in rodent models

Case Studies

  • Neuroprotection in Rodent Models :
    • In a controlled study, derivatives similar to this compound were tested for their neuroprotective properties against oxidative stress in rodent models. The results indicated significant reductions in markers of neuronal damage when treated with the compound .
  • Behavioral Studies :
    • Behavioral assays indicated that administration of the compound resulted in decreased anxiety-like behaviors in mice, suggesting potential anxiolytic properties .

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